3-(3,4-dimethoxyphenyl)-6,7-dimethoxyisoquinoline
Overview
Description
3-(3,4-Dimethoxyphenyl)-6,7-dimethoxyisoquinoline is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic compounds that are structurally related to quinoline This particular compound is characterized by the presence of two methoxy groups on the phenyl ring and two additional methoxy groups on the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-6,7-dimethoxyisoquinoline can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline core. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the product.
Another approach involves the use of Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated processes can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-6,7-dimethoxyisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which may exhibit different chemical and biological properties.
Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives, which may have different pharmacological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl or isoquinoline rings, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation and the stability of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of this compound can yield quinone derivatives, while reduction can produce tetrahydroisoquinoline derivatives
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of complex organic molecules and natural products. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with biological targets makes it a promising candidate for drug discovery and development.
Medicine: Research has shown that isoquinoline derivatives, including 3-(3,4-dimethoxyphenyl)-6,7-dimethoxyisoquinoline, may have therapeutic potential in treating various diseases, such as cancer, neurodegenerative disorders, and infectious diseases.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials, such as polymers, dyes, and catalysts. Its versatility and reactivity enable the creation of innovative products with enhanced performance and functionality.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-6,7-dimethoxyisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. Additionally, the compound’s ability to interact with neurotransmitter receptors may contribute to its potential neuroprotective effects .
Comparison with Similar Compounds
3-(3,4-Dimethoxyphenyl)-6,7-dimethoxyisoquinoline can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: This compound is structurally related but lacks the isoquinoline ring.
Bevantolol: A beta-1 adrenoceptor antagonist used in the treatment of angina pectoris and hypertension.
3,4-Dimethoxyphenylacetonitrile: An intermediate used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combination of the isoquinoline core with the 3,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6,7-dimethoxyisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-21-16-6-5-12(8-17(16)22-2)15-7-13-9-18(23-3)19(24-4)10-14(13)11-20-15/h5-11H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYQTYHOTHOUQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=CC(=C(C=C3C=N2)OC)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10314943 | |
Record name | 3-(3,4-Dimethoxyphenyl)-6,7-dimethoxyisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10314943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69504-70-7 | |
Record name | NSC290081 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290081 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(3,4-Dimethoxyphenyl)-6,7-dimethoxyisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10314943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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